An In-depth Technical Guide to 4-(Dibenzylamino)cyclohexanone
An In-depth Technical Guide to 4-(Dibenzylamino)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibenzylamino)cyclohexanone is a synthetic organic compound featuring a cyclohexanone ring substituted with a dibenzylamino group at the 4-position. This molecule holds potential interest in medicinal chemistry and materials science due to the combined structural features of a reactive ketone and a bulky, lipophilic dibenzylamino moiety. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization, alongside an exploration of the potential biological activities of related compounds.
Physicochemical Properties
Quantitative data for 4-(Dibenzylamino)cyclohexanone is summarized in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for properties such as melting point and a detailed solubility profile for 4-(Dibenzylamino)cyclohexanone are not widely reported in the current literature. The available data is largely predictive.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO | --INVALID-LINK--[1] |
| Molecular Weight | 293.4 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[3] |
| Boiling Point (Predicted) | 427.1 ± 40.0 °C | --INVALID-LINK--[2] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | --INVALID-LINK--[2] |
| Melting Point | Not available | |
| Solubility | Soluble in Dichloromethane, Ethanol, Methanol (for hydrochloride salt) | --INVALID-LINK--[4] |
Synthesis and Experimental Protocols
The synthesis of 4-(dibenzylamino)cyclohexanone has been reported via a two-step process starting from 4-aminocyclohexanone. The general workflow involves the dibenzylation of the primary amine followed by oxidation of the resulting alcohol.
Experimental Protocol: Synthesis of 4-(Dibenzylamino)cyclohexanone
A detailed experimental protocol for a similar compound, 2-(Dibenzylamino)cyclohexan-1-one, is described and can be adapted for the synthesis of the 4-substituted isomer[5]. The synthesis of 4-dibenzylaminocyclohexanone is also outlined as a precursor to other molecules[5].
Step 1: Synthesis of 4-(Dibenzylamino)cyclohexanol
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To a solution of 4-aminocyclohexanol in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate.
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To this suspension, add benzyl bromide dropwise at room temperature.
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Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours) to ensure complete dibenzylation.
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Filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude 4-(dibenzylamino)cyclohexanol.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of 4-(Dibenzylamino)cyclohexanone
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Dissolve the purified 4-(dibenzylamino)cyclohexanol in a suitable solvent such as dichloromethane.
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Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
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Add an oxidizing agent, such as oxalyl chloride followed by triethylamine (Swern oxidation), or Dess-Martin periodinane.
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Allow the reaction to proceed at low temperature and then warm to room temperature.
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Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate for Swern oxidation).
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Extract the aqueous layer with an organic solvent.
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Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield 4-(dibenzylamino)cyclohexanone.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and cyclohexanone protons. The benzylic protons (Ar-CH₂-N) would likely appear as a singlet or a pair of doublets in the range of 3.5-4.0 ppm. The protons on the cyclohexanone ring would exhibit complex multiplets in the aliphatic region (1.5-3.0 ppm). The proton at the 4-position, attached to the carbon bearing the dibenzylamino group, would likely be a multiplet in the 2.5-3.0 ppm range.
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¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon around 208-212 ppm. The carbons of the benzyl groups would appear in the aromatic region (127-140 ppm), with the benzylic carbons (Ar-CH₂) appearing around 50-60 ppm. The carbons of the cyclohexanone ring would resonate in the aliphatic region (20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 4-(Dibenzylamino)cyclohexanone would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1710-1725 cm⁻¹ for a saturated six-membered ring ketone[6]. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C-N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 293.4. Common fragmentation patterns for ketones and amines would be anticipated. Alpha-cleavage adjacent to the nitrogen atom could lead to the loss of a benzyl group (C₇H₇, 91 u), resulting in a fragment at m/z 202. Fragmentation of the cyclohexanone ring could also occur.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 4-(Dibenzylamino)cyclohexanone, the structural motifs present in the molecule, namely the cyclohexanone ring and the dibenzylamino group, are found in various biologically active compounds.
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Anticancer and Cytotoxic Activities: Dibenzylideneacetone (DBA) analogs, which share the α,β-unsaturated ketone feature with some cyclohexanone derivatives, have shown antiparasitic and anticancer activities[7]. Some N,N'-Bis(hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against human cancer cell lines, suggesting that the dibenzylamino moiety can be a pharmacophore for anticancer agents[3]. The cytotoxic effects of some dibenzyl compounds have been evaluated, with dibenzyl trisulphide showing significant anti-proliferative activity[8]. Curcumin analogs based on a dibenzylidene-cyclohexanone scaffold have been studied as potential inhibitors of breast cancer receptor proteins[9].
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Anti-inflammatory and Other Activities: Diarylidenecyclohexanone derivatives have been synthesized and characterized as potential anti-inflammatory agents[10]. Certain dibenzylidene ketone derivatives have shown analgesic, antiplatelet, and anticoagulant effects[11].
The mechanisms of action for these related compounds often involve the induction of apoptosis in cancer cells or the inhibition of key inflammatory pathways. However, it is crucial to emphasize that these are activities of related compounds, and the specific biological profile of 4-(Dibenzylamino)cyclohexanone remains to be elucidated through dedicated screening and mechanistic studies.
Conclusion
4-(Dibenzylamino)cyclohexanone is a readily synthesizable compound with potential for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its known and predicted physicochemical properties and a basis for its synthesis and characterization. The exploration of biological activities of structurally related compounds suggests that 4-(Dibenzylamino)cyclohexanone and its derivatives could be interesting candidates for future drug discovery efforts. Further experimental validation of its properties and a thorough investigation of its biological effects are warranted to fully understand the potential of this molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-(dibenzylamino)cyclohexanone CAS#: 149506-79-6 [m.chemicalbook.com]
- 3. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-[(N,N-DIBENZYLAMINO)METHYL]CYCLOHEXANONE, HYDROCHLORIDE CAS#: 102596-84-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 7. Structure-Activity Relationship of Dibenzylideneacetone Analogs Against the Neglected Disease Pathogen, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anti-proliferation/cytotoxic activity of sixty natural products on the human SH-SY5Y neuroblastoma cells with specific reference to dibenzyl trisulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Study of Dibenzylidene Cyclohexanone-Based Curcumin Analogs as Potential Inhibitors of Breast Cancer Receptor Proteins [openbioinformaticsjournal.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
